2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid
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Overview
Description
2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid typically involves multiple steps:
Fmoc Protection:
Coupling Reactions: Formation of peptide bonds using coupling reagents such as HATU or EDCI.
Deprotection: Removal of protecting groups under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods may involve automated peptide synthesizers that streamline the process of coupling and deprotection, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic hydroxyl group.
Reduction: Reduction reactions could target the carbonyl functionalities.
Substitution: Nucleophilic substitution reactions may occur at the aromatic ring or the carbonyl carbon.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: HATU, EDCI, DCC.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: May serve as a building block for peptides and proteins.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The Fmoc group is removed under mild basic conditions, revealing the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: Similar compounds include other Fmoc-protected amino acids used in peptide synthesis.
Boc-protected amino acids: These compounds use a different protecting group (tert-butoxycarbonyl) but serve a similar purpose.
Uniqueness
The uniqueness of 2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid lies in its specific structure, which may confer unique reactivity and properties compared to other protected amino acids.
Properties
Molecular Formula |
C33H36N2O9 |
---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-[(2-hydroxy-4-methoxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C33H36N2O9/c1-33(2,3)44-30(39)16-27(31(40)35(18-29(37)38)17-20-13-14-21(42-4)15-28(20)36)34-32(41)43-19-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-15,26-27,36H,16-19H2,1-4H3,(H,34,41)(H,37,38)/t27-/m1/s1 |
InChI Key |
XDJHXXOYIQLAEM-HHHXNRCGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N(CC1=C(C=C(C=C1)OC)O)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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